4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17803477
InChI: InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)8(6)5-4-13-14-9(5)12/h1-4H,(H3,12,13,14)
SMILES:
Molecular Formula: C9H7Cl2N3
Molecular Weight: 228.07 g/mol

4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17803477

Molecular Formula: C9H7Cl2N3

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
IUPAC Name 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Standard InChI InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)8(6)5-4-13-14-9(5)12/h1-4H,(H3,12,13,14)
Standard InChI Key SZFFVTOWHGVGTF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C2=C(NN=C2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 228.08 g/mol . Its IUPAC name, 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, reflects the substitution pattern: a 2,6-dichlorophenyl group at the pyrazole’s 4-position and an amine at the 5-position. Key identifiers include:

PropertyValueSource
CAS Number1028843-12-0
SMILESNC1=CC=NN1C2=C(C=CC=C2Cl)Cl
InChI KeySZFFVTOWHGVGTF-UHFFFAOYSA-N
Density/Boiling PointNot reported

The planar pyrazole ring and electron-withdrawing chlorine atoms influence its reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Michael Addition and Cyclocondensation

A common route to 5-aminopyrazoles involves Michael-type addition of aryl hydrazines to α,β-unsaturated nitriles. For example, (ethoxymethylene)malononitrile reacts with 2,6-dichlorophenylhydrazine in ethanol under reflux to form intermediates that cyclize into the target compound . This method yields regioisomerically pure products due to controlled reaction conditions .

Domino Reactions

Domino reactions of arylglyoxals with pyrazol-5-amines offer another pathway. Using 2,6-dichlorophenylglyoxal and 5-aminopyrazole in DMF with p-TsOH catalyzes cyclization, forming fused pyrazoloazines . These reactions proceed via intermediates such as hydrazones and allenes, with 6π electrocyclization as a key step .

Applications in Medicinal Chemistry

Antiproliferative Activity

In vitro studies on ovarian cancer cells (A2780) reveal that pyrazolo[3,4-b]pyridines derived from 5-aminopyrazoles induce S/G2-M phase arrest and apoptosis . The dichlorophenyl moiety may improve cell permeability and target engagement .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) . The amine group participates in hydrogen bonding, while the dichlorophenyl group contributes to lipophilicity (clogP ≈ 3.2) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazole-H3), 7.5–7.3 (m, 3H, Ar-H) .

  • ¹³C NMR: 145.2 (C4), 135.1 (C2), 129.4–127.8 (Ar-C) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator